![molecular formula C13H17ClN4OS B6343866 2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride CAS No. 1274892-61-3](/img/structure/B6343866.png)

2-(carbamimidoylsulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

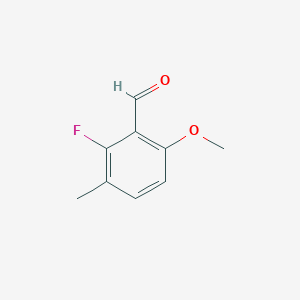

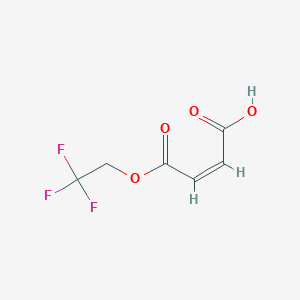

“2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride” is a chemical compound with the molecular formula C13H17ClN4OS and a molecular weight of 312.82 . It is used for pharmaceutical testing .

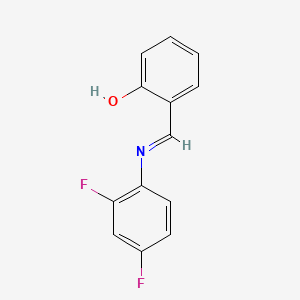

Molecular Structure Analysis

The molecular structure of “2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride” is defined by its molecular formula, C13H17ClN4OS . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.Physical and Chemical Properties Analysis

The physical and chemical properties of “2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride” include its molecular formula (C13H17ClN4OS) and molecular weight (312.82) . Additional properties such as melting point, boiling point, and density were not provided in the search results.Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes that result in their biological activities . The specific interactions and resulting changes would depend on the specific targets and the structure of the indole derivative.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The affected pathways and their downstream effects would depend on the specific biological activity.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , the results of action could range from antiviral effects to anticancer effects, among others.

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific enzymes, potentially inhibiting or activating their activity. For instance, it may interact with proteases, influencing their catalytic functions. Additionally, the indole moiety allows it to engage in π-π interactions with aromatic amino acids in proteins, affecting protein conformation and function .

Cellular Effects

The effects of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating enzyme activity, it can alter metabolic flux and the production of key metabolites. Furthermore, it may impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Additionally, the compound may interact with DNA or RNA, influencing gene expression and protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride can change over time. The stability of the compound is crucial for its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and the production of key metabolites. This compound can influence the levels of metabolites by modulating enzyme activity and gene expression. Additionally, it may affect the balance of anabolic and catabolic processes within cells .

Transport and Distribution

The transport and distribution of 2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and the duration of its effects .

Subcellular Localization

2-Amidinothio-N-(2-indol-3-ylethyl)ethanamide hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

[amino-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]sulfanylmethylidene]azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS.ClH/c14-13(15)19-8-12(18)16-6-5-9-7-17-11-4-2-1-3-10(9)11;/h1-4,7,17H,5-6,8H2,(H3,14,15)(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJWPPBTAXTOFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=[NH2+])N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274892-61-3 |

Source

|

| Record name | Carbamimidothioic acid, 2-[[2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1274892-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B6343787.png)

![4,4,5,5-tetramethyl-2-[4-(4-nitrobenzoyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B6343798.png)

![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate](/img/structure/B6343801.png)

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)

![4-(4-(4,6-Dimethylpyrimidin-5-yl)-3-methylphenoxy)furo[3,2-c]pyridine](/img/structure/B6343875.png)